molecular formula C10H15NO B1360413 1-(3-Dimethylaminophenyl)ethanol CAS No. 5339-01-5

1-(3-Dimethylaminophenyl)ethanol

Cat. No.: B1360413
CAS No.: 5339-01-5
M. Wt: 165.23 g/mol
InChI Key: XYGWUVVZDWJPBW-UHFFFAOYSA-N
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Description

1-(3-Dimethylaminophenyl)ethanol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Dimethylaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Dimethylaminophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding ketone. This method is preferred due to its scalability and efficiency. The process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Dimethylaminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(3-Dimethylaminophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to 1-(3-Dimethylaminophenyl)ethane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 1-(3-Dimethylaminophenyl)ethanone.

    Reduction: 1-(3-Dimethylaminophenyl)ethane.

    Substitution: 1-(3-Dimethylaminophenyl)ethyl chloride.

Scientific Research Applications

1-(3-Dimethylaminophenyl)ethanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 1-(3-Dimethylaminophenyl)ethanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, facilitating its interaction with intracellular targets. The ethanol moiety may also play a role in its solubility and distribution within biological systems.

Comparison with Similar Compounds

1-(3-Dimethylaminophenyl)ethanol can be compared with other similar compounds, such as:

    1-(4-Dimethylaminophenyl)ethanol: Similar structure but with the dimethylamino group in the para position, which may affect its reactivity and biological activity.

    1-(3-Dimethylaminophenyl)ethanone: The ketone analog, which is more reactive towards nucleophiles and can undergo different types of chemical transformations.

    1-(3-Dimethylaminophenyl)ethane: The fully reduced form, which lacks the hydroxyl group and has different physical and chemical properties.

Properties

IUPAC Name

1-[3-(dimethylamino)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(12)9-5-4-6-10(7-9)11(2)3/h4-8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGWUVVZDWJPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277668
Record name 1-(3-Dimethylaminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5339-01-5
Record name NSC3455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Dimethylaminophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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